molecular formula C18H22N2O3S3 B2657377 N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide CAS No. 1705215-67-3

N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide

Cat. No.: B2657377
CAS No.: 1705215-67-3
M. Wt: 410.57
InChI Key: QPLHZHDGIASFLW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide is a synthetic compound of high interest in medicinal chemistry and drug discovery research. This molecule features a hybrid architecture, combining a benzenesulfonamide group with a 1,4-thiazepane ring system bearing a thiophene moiety. The benzenesulfonamide group is a privileged scaffold in medicinal chemistry, known for its ability to act as an enzyme inhibitor by targeting active sites, particularly in zinc metalloenzymes or other hydrolytic enzymes . The 1,4-thiazepane core is a seven-membered ring containing sulfur and nitrogen, a structure that is less common than five- or six-membered heterocycles and can offer improved binding selectivity and unique conformational properties in the design of novel bioactive agents . This specific molecular framework makes it a compelling candidate for researchers investigating new therapeutic targets. Potential applications include, but are not limited to, the development of agents for inflammatory conditions, oncology, and infectious diseases, as both sulfonamide and nitrogen-sulfur heterocycle motifs are prevalent in drugs for these areas . The compound's mechanism of action is likely linked to its capacity for targeted protein inhibition, but its specific biological profile and potency are areas for ongoing experimental validation. This product is intended for non-clinical, in-vitro research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-dimethyl-4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S3/c1-19(2)26(22,23)15-7-5-14(6-8-15)18(21)20-10-9-17(25-13-11-20)16-4-3-12-24-16/h3-8,12,17H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLHZHDGIASFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation of the intermediate compound with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazepane ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted sulfonamides

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The thiazepane ring and thiophene moiety are particularly important for its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features

Core Heterocycles and Functional Groups
  • Target Compound: 1,4-Thiazepane: A 7-membered ring with one sulfur and one nitrogen atom, offering moderate ring strain and conformational adaptability. Thiophene: An electron-rich 5-membered aromatic heterocycle, often used to enhance π-π stacking in bioactive molecules. Sulfonamide: A polar group known for improving solubility and target binding .
  • Analog 1 (): Enaminone-linked thiophene-sulfonamide: Features a thiophene connected via an enaminone (-NH-C=C-O) bridge to a sulfonamide.
  • Analog 2 () :

    • Triazole-thione-sulfonyl derivatives : Includes a 1,2,4-triazole-thione ring, which exhibits tautomerism (thione vs. thiol forms). The sulfonyl group (-SO₂-) enhances electrophilicity .
  • Analog 3 () :

    • Piperazine-imidazopyridine-sulfonamide : Contains a 6-membered piperazine ring and an imidazo[1,5-a]pyridine system. The rigid piperazine may reduce flexibility compared to thiazepane .
Key Structural Differences
Feature Target Compound Analog 1 () Analog 2 () Analog 3 ()
Heterocycle 1,4-Thiazepane Enaminone bridge 1,2,4-Triazole-thione Piperazine-imidazopyridine
Sulfur Motif Thiophene, Thiazepane-S Thiophene Sulfonyl group Sulfamoyl group (-SO₂NH-)
Flexibility Moderate (7-membered) Rigid (enaminone) Moderate (triazole) Low (piperazine)

Electronic and Conformational Properties

  • Thiophene vs.
  • Thiazepane vs. Piperazine : The 7-membered thiazepane likely offers greater conformational flexibility than the 6-membered piperazine in Analog 3, which could influence pharmacokinetics .

Biological Activity

N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2S2. The compound features a thiazepane ring and a thiophene moiety, which are known to contribute to its biological properties.

Research indicates that this compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound inhibits certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The presence of the sulfonamide group allows for interaction with specific receptors, possibly modulating signaling pathways that are crucial for cell proliferation and survival.

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, suggesting potential use as an antibacterial agent.
Anticancer Shows promise in inhibiting the growth of cancer cell lines in vitro.
Anti-inflammatory Demonstrates effects in reducing inflammation markers in preclinical models.

Case Studies

  • Antibacterial Efficacy : In a study involving Gram-positive bacteria, this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Against Cancer Cells : A recent investigation into its anticancer properties revealed that the compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Activity : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Research Findings

Research has focused on elucidating the structure-activity relationship (SAR) of this compound to optimize its efficacy and reduce toxicity. Key findings include:

  • Modification of the Thiazepane Ring : Alterations in the thiazepane structure have been shown to enhance antibacterial activity while maintaining low cytotoxicity.
  • Sulfamoyl Group Influence : The sulfonamide moiety is critical for antimicrobial activity, as modifications here significantly affect potency.

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